N-(4-fluorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(4-fluorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.361. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiproliferative Applications
- A study by Wang et al. (2015) modified a similar compound by replacing the acetamide group with an alkylurea moiety, leading to derivatives with potent antiproliferative activities against cancer cell lines and reduced toxicity. These compounds also showed inhibitory activity against PI3Ks and mTOR, indicating their potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Antimicrobial and Antioxidant Applications
- Prakash et al. (2011) synthesized new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines with potent antimicrobial activities, highlighting the importance of fused heterocyclic 1,2,4-triazoles in developing new antimicrobial agents (Prakash et al., 2011).
Herbicidal Activity
- Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity, demonstrating the potential of these compounds in agricultural applications (Moran, 2003).
Synthesis and Chemical Properties
- The synthesis and biological assessment of various acetamides with [1,2,4]triazolo[4,3-a]pyridine cores have been extensively studied, indicating a diverse range of biological properties and providing methods for developing novel compounds with potential therapeutic applications (Karpina et al., 2019).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c18-12-3-5-13(6-4-12)20-14(25)11-24-17(26)23-10-7-19-15(16(23)21-24)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVAEMHPQPRLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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